2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 152983-87-4
Cat. No.: VC0140557
Molecular Formula: C9H17NO6S
Molecular Weight: 267.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152983-87-4 |
|---|---|
| Molecular Formula | C9H17NO6S |
| Molecular Weight | 267.3 |
| IUPAC Name | (4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |
| SMILES | CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
Introduction
Chemical Identity and Properties
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid is identified by the CAS registry number 152983-87-4 and is classified as a high-purity custom synthesis sugar. The compound is synthesized through click modification techniques, which allows for precise control over its stereochemistry and functionality. This section provides a comprehensive overview of the compound's fundamental chemical properties and identifiers that distinguish it from related chemical entities.
The molecular structure of this compound incorporates both a thiazolidine ring system and a modified L-fucose component, creating a unique hybrid molecule with multiple stereogenic centers. The thiazolidine portion contains a sulfur atom within a five-membered heterocyclic ring, while the tetrahydroxypentyl component derived from L-fucose provides multiple hydroxyl groups that can participate in hydrogen bonding and other intermolecular interactions. This structural arrangement gives the compound distinctive chemical and biochemical properties that differentiate it from simpler thiazolidines or fucose derivatives .
Chemical Identifiers and Nomenclature
The compound is precisely identified through various chemical naming conventions and identification systems. These standardized identifiers enable researchers to unambiguously reference this specific chemical entity in scientific literature and databases. The following table summarizes the key identifiers for 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid :
| Parameter | Value |
|---|---|
| CAS Registry Number | 152983-87-4 |
| Molecular Formula | C9H17NO6S |
| Molecular Weight | 267.3 g/mol |
| IUPAC Name | (4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
| PubChem Compound ID | 102602455 |
The IUPAC name explicitly defines the stereochemistry at each chiral center, which is crucial for understanding the three-dimensional structure and potential biological activity of the compound. The (4R) designation indicates the specific stereochemistry at the carbon bearing the carboxylic acid group in the thiazolidine ring, while the (1S,2R,3R,4S) notation specifies the stereochemistry of the tetrahydroxypentyl component .
Structural Representation
The structural representation of 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid can be encoded in various formats that provide different levels of detail regarding atomic connectivity, bond types, and stereochemistry. These representations are essential for computational chemistry, database searching, and structure-based analyses .
| Structural Representation | Value |
|---|---|
| Standard InChI | InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |
| SMILES Notation | CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
The InChI (International Chemical Identifier) provides a standardized method to encode the chemical structure, including stereochemistry and tautomeric information. The SMILES (Simplified Molecular Input Line Entry System) notation offers a more compact representation that is still machine-readable and contains the essential structural information. These representations facilitate computational analyses and structure searching in chemical databases.
Structural Features and Composition
The molecular architecture of 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid incorporates several key structural features that contribute to its chemical behavior and potential applications. Understanding these structural elements is fundamental to predicting and interpreting the compound's reactivity patterns and biochemical interactions .
The core of the molecule consists of a 1,3-thiazolidine ring, which is a five-membered heterocyclic system containing both nitrogen and sulfur atoms. This ring is functionalized at the 4-position with a carboxylic acid group, which introduces acidic properties and potential for salt formation or esterification. The thiazolidine ring's nitrogen atom forms part of the connection to the tetrahydroxypentyl group derived from L-fucose, creating a C-N bond that serves as a bridge between the two major components of the molecule.
Stereochemical Configuration
The carboxylic acid-bearing carbon of the thiazolidine ring has an R configuration, denoted as 4(R) in the compound's name. This specific stereochemistry is important for any potential interactions with stereoselective biological receptors or catalysts. The tetrahydroxypentyl portion derived from L-fucose maintains the stereochemistry of the parent sugar, with the sequence of hydroxyl groups arranged in a specific pattern that corresponds to the L-fucose configuration. This stereochemical arrangement creates a unique spatial distribution of hydrogen bond donors and acceptors that could be significant for molecular recognition processes .
Functional Group Analysis
The functional groups present in 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid contribute significantly to its chemical reactivity and potential biological interactions. Each functional group introduces specific chemical properties and opportunities for derivatization or interaction with biological systems .
| Functional Group | Position | Chemical Properties |
|---|---|---|
| Carboxylic Acid | Thiazolidine C-4 | Acidic, capable of forming salts, esters, and amides |
| Secondary Amine | Thiazolidine N-3 | Weakly basic, potential for N-alkylation or acylation |
| Thioether | Thiazolidine ring | Oxidizable to sulfoxide or sulfone, coordinating ability |
| Hydroxyl Groups | Tetrahydroxypentyl chain | Hydrogen bond donors/acceptors, capable of esterification or etherification |
| Methyl Group | Terminal carbon of pentyl chain | Hydrophobic, potential for oxidation to primary alcohol |
This combination of functional groups creates a molecule with amphiphilic character, containing both hydrophilic regions (hydroxyl and carboxylic acid groups) and more hydrophobic portions (thiazolidine ring and methyl group). This diversity of functional groups also provides multiple sites for potential chemical modifications, allowing the compound to serve as a versatile building block for more complex molecular architectures.
Synthesis and Production
The synthesis of 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of L-fucose with L-cysteine under controlled conditions. This reaction forms the thiazolidine ring through a cycloaddition process, connecting the sugar component to the amino acid through the formation of C-N and C-S bonds. The specific synthetic route must be designed to preserve the stereochemistry of both starting materials, ensuring that the final product maintains the desired configuration at all stereogenic centers.
High-purity custom synthesis of this compound involves click modification techniques, which allow for selective functionalization and precise control over the reaction conditions. These synthetic approaches typically require careful temperature control, pH adjustment, and potentially the use of protective groups to prevent undesired side reactions at the multiple hydroxyl groups present in the L-fucose component. The synthesis must also be conducted under conditions that minimize racemization of the stereogenic center in the cysteine-derived portion of the molecule.
Synthetic Approaches
The synthesis of thiazolidine derivatives from sugars and cysteine has been documented in the scientific literature, providing potential methodologies for the preparation of 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid. These approaches typically involve the condensation reaction between the aldehyde form of the sugar and the thiol and amine groups of cysteine, resulting in the formation of the thiazolidine ring structure.
One potential synthetic route involves the reaction of L-fucose in its open-chain aldehyde form with L-cysteine under mildly acidic conditions. The nucleophilic attack of the cysteine amine on the aldehyde carbonyl, followed by cyclization involving the thiol group, leads to the formation of the thiazolidine ring. This reaction must be carefully controlled to ensure the correct stereochemistry at the newly formed stereogenic center in the thiazolidine ring. Purification steps typically involve chromatographic techniques to isolate the desired stereoisomer from any potential diastereomeric mixtures that might form during the reaction .
| Supplier | Country |
|---|---|
| BOC Sciences | United States |
| Carbosynth | United Kingdom |
| CHEMSWORTH | India |
| Carbosynth China Ltd. | China |
| PARAGOS | Germany |
| CMS Chemicals Limited | United Kingdom |
The availability from multiple suppliers across different geographical regions suggests that the compound can be produced at a scale sufficient for research purposes. The compound is typically supplied with a purity of 95% or higher, making it suitable for a range of analytical and experimental applications in research settings .
Related Compounds and Structural Analogs
Understanding the relationship between 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid and structurally similar compounds can provide valuable context for interpreting its chemical behavior and potential applications. Several related compounds containing thiazolidine rings linked to sugar derivatives have been reported in the scientific literature, forming a broader class of sugar-thiazolidine conjugates .
One notable structural analog is 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid (CID 86505), which differs from the target compound in having a tetrahydroxybutyl group instead of a tetrahydroxypentyl group. This related compound is also known by several alternative names, including "D-ribo-2-(1',2',3',4'-tetrahydroxybutyl)thiazolidine-4-carboxylic acid," "D-ribose-L-cysteine," and "RibCys." The structural similarity suggests that both compounds may share certain chemical properties and potential applications, with differences arising from the specific sugar component incorporated into each molecule .
Structural Variations and Nomenclature
The naming conventions for these sugar-thiazolidine conjugates typically reflect the specific sugar component and the configuration of the thiazolidine ring. For example, the compound 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid incorporates L-fucose, while other analogs might incorporate different sugars such as ribose, xylose, or arabinose .
Alternative names for 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid include "L-Arabinitol, 5-C-(4-carboxy-2-thiazolidinyl)-1-deoxy-, [5S(2S,4R)]- (9CI)," which describes the compound from the perspective of a modified arabinitol structure. This alternative nomenclature highlights the complexity of naming compounds that combine carbohydrate and heterocyclic components, as multiple valid naming conventions can be applied depending on which structural feature is emphasized .
Comparative Analysis
Comparing 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid with its structural analogs reveals subtle differences that may influence their chemical and biological properties. The following table presents a comparison of the target compound with 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid :
| Feature | 2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid | 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid |
|---|---|---|
| Molecular Formula | C9H17NO6S | C8H15NO6S |
| Molecular Weight | 267.3 g/mol | 253.28 g/mol |
| Sugar Component | L-Fucose derivative | D-Ribose derivative |
| Carbon Chain Length | Five carbons (pentyl) | Four carbons (butyl) |
| Terminal Group | Methyl group | Hydroxyl group |
| CAS Number | 152983-87-4 | Multiple numbers (17087-36-4, 59246-17-2) |
These structural differences, particularly in the sugar component and the presence of a terminal methyl group versus a hydroxyl group, may lead to differences in properties such as solubility, hydrogen bonding capabilities, and interactions with biological targets. The additional carbon in the fucose-derived compound introduces asymmetry and hydrophobicity that is absent in the ribose-derived analog, potentially affecting their respective behaviors in biological systems and chemical reactions .
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